Anticonvulsant Potency Compared to Valproic Acid
Phthaloyl glycinamide (2-phthalimidoacetamide) demonstrates superior anticonvulsant potency and a better safety margin compared to the first-line antiepileptic drug valproic acid [1]. The study directly attributes this differentiation to the amide moiety, as the corresponding carboxylic acid analog (phthaloyl glycine) is entirely inactive, likely due to poor pharmacokinetics (high clearance, short half-life) [1].
| Evidence Dimension | Anticonvulsant potency and neurotoxicity margin |
|---|---|
| Target Compound Data | More potent than valproic acid; showed a better margin between activity and neurotoxicity. |
| Comparator Or Baseline | Valproic acid (a major antiepileptic agent) |
| Quantified Difference | Specific numerical potency (ED50) and neurotoxicity (TD50) values are not disclosed in the abstract; however, the study's core conclusion is that phthaloyl glycinamide was 'more potent' and had a 'better margin'. |
| Conditions | In vivo anticonvulsant activity and neurotoxicity assays in animal models (rats) following intraperitoneal administration. |
Why This Matters
This evidence positions 2-phthalimidoacetamide as a superior core scaffold for developing next-generation anticonvulsant agents with potentially reduced neurological side effects, making it a high-value starting point for medicinal chemistry programs focused on epilepsy.
- [1] Bialer, M. et al. Comparative Pharmacokinetic and Pharmacodynamic Analysis of Phthaloyl Glycine Derivatives with Potential Antiepileptic Activity. Pharm. Res. 1994, 11, 1429–1434. View Source
